Product packaging for Ethyl dichloroacetate(Cat. No.:CAS No. 535-15-9)

Ethyl dichloroacetate

Cat. No.: B1580648
CAS No.: 535-15-9
M. Wt: 156.99 g/mol
InChI Key: IWYBVQLPTCMVFO-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Acetate (B1210297) Ester Investigations

The exploration of halogenated organic compounds has a rich history, driven by the profound impact of halogenation on the physical, chemical, and biological properties of molecules. The introduction of halogen atoms can significantly alter the electronic nature and reactivity of a compound, opening up new avenues for synthesis and application. acs.org The study of halogenated acetic acids, the precursors to their corresponding esters, has been a cornerstone of this field. nih.gov Acetic acid itself was first synthesized from inorganic compounds in 1845, and its halogenated derivatives have since become commercially significant. nih.gov

The Hunsdiecker reaction, first demonstrated by Alexander Borodin in 1861 and later developed by Cläre and Heinz Hunsdiecker, provided a general method for the synthesis of organic halides from carboxylic acids, further fueling research into halogenated compounds. wikipedia.org While the early focus was often on the acids themselves, the investigation into their ester derivatives, such as ethyl dichloroacetate (B87207), naturally followed as chemists sought to modulate properties like solubility and reactivity for various synthetic applications. wgtn.ac.nz The esterification of halogenated acetic acids provided a class of compounds with tailored characteristics for use as intermediates in the synthesis of more complex molecules. researchgate.net

Research Significance of Ethyl Dichloroacetate

The primary research significance of this compound lies in its role as a versatile precursor in organic synthesis. pku.edu.cn It is a key intermediate in the production of pharmaceuticals and agrochemicals, highlighting its importance in industries focused on human health and agriculture. researchgate.netyufenggp.com The presence of the dichloro-group makes it a valuable reagent for introducing specific structural motifs into larger molecules.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 535-15-9
Molecular Formula C4H6Cl2O2
Molecular Weight 157.00 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 54-55 °C at 11 mmHg
Density 1.28 g/mL at 20 °C

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether. pku.edu.cn |

This table is interactive. You can sort and filter the data.

The reactivity of this compound has been harnessed in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. For instance, the related compound, ethyl chloroacetate (B1199739), is widely used in the synthesis of:

Nitrogen-containing heterocycles: These are fundamental components of many pharmaceuticals. nih.gov The synthesis of imidazole (B134444) and triazole derivatives often employs reagents like ethyl chloroacetate. nih.govsemanticscholar.org

Oxygen-containing heterocycles: Compounds like furanones and dioxoles can be synthesized using chloroacetate esters as starting materials. rsc.org

Sulfur-containing heterocycles: Thiazolidinediones and other sulfur-containing rings, which are known to have a range of pharmacological activities, can be prepared using ethyl chloroacetate. researchgate.netrdd.edu.iq

This compound, with its two chlorine atoms, offers alternative and potentially advantageous reaction pathways for the synthesis of similarly complex heterocyclic systems. For example, it has been used in Michael-initiated ring-closure reactions to form cyclopropanes, which are important building blocks in organic synthesis. researchgate.net

Current Research Landscape and Future Perspectives

The current research landscape for this compound is characterized by a drive towards more efficient and sustainable synthetic methods. There is a growing focus on the use of high-purity grades of the compound for specialized applications and the development of greener production techniques to minimize environmental impact. datainsightsmarket.com Innovations in synthesis, such as the use of reactive chromatography, are being explored to enhance production efficiency. researchgate.net

Future research is likely to continue exploring the utility of this compound as a building block for novel pharmaceuticals and agrochemicals. The development of new catalytic systems could unlock new reaction pathways and expand its synthetic applications. google.com

Furthermore, research into the biological activity of the dichloroacetate (DCA) anion, the de-esterified form of this compound, may provide insights into new potential applications. DCA has been investigated for its ability to modulate cellular metabolism, with studies exploring its effects on cancer cells and in the context of metabolic disorders. bohrium.comnih.gov While it is crucial to distinguish between the ester and the anion, the biological activity of DCA could inspire future research into the design of prodrugs based on this compound, where the ester is cleaved in vivo to release the active DCA. This could be a promising avenue for the development of new therapeutic agents. researchgate.netsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2O2 B1580648 Ethyl dichloroacetate CAS No. 535-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-dichloroacetate
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InChI

InChI=1S/C4H6Cl2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
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InChI Key

IWYBVQLPTCMVFO-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(Cl)Cl
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Molecular Formula

C4H6Cl2O2
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DSSTOX Substance ID

DTXSID7060205
Record name Ethyl dichloroacetate
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Molecular Weight

156.99 g/mol
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CAS No.

535-15-9
Record name Ethyl dichloroacetate
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Record name Ethyl dichloroacetate
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Record name Acetic acid, 2,2-dichloro-, ethyl ester
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Advanced Synthetic Methodologies and Chemical Reactions of Ethyl Dichloroacetate

Targeted Synthetic Routes

The synthesis of ethyl dichloroacetate (B87207) can be achieved through several strategic routes, each offering distinct advantages. This section explores both radical-based and classical esterification approaches.

Atom-Transfer Radical Addition (ATRA) Reactions of Ethyl Dichloroacetate

Atom-Transfer Radical Addition (ATRA) has emerged as a powerful method for forming carbon-carbon bonds. While much of the research focuses on the addition of ethyl trichloroacetate (B1195264), the principles and catalytic systems are often extended to this compound. chimia.chresearchgate.net

The mechanism of ATRA reactions involving halogenated esters is often catalyzed by transition metal complexes, with ruthenium-based catalysts being particularly effective. chimia.chresearchgate.net Kinetic and spectroscopic analyses have been instrumental in understanding the catalytic cycle. For instance, studies using ruthenium complexes like [RuCl2Cp(PPh3)] (where Cp is pentamethylcyclopentadienyl) have provided significant mechanistic insights. researchgate.netsigmaaldrich.com

In a typical ATRA reaction, a metal complex in a lower oxidation state acts as a halogen atom transfer agent, generating a radical from the this compound. This radical then adds to an alkene, followed by the transfer of a halogen atom from the oxidized metal complex to the resulting radical, regenerating the catalyst and forming the final product. chimia.ch The presence of a reducing agent, such as magnesium, can be crucial for regenerating the active catalyst, allowing for lower catalyst loadings and milder reaction conditions. researchgate.net

Mechanistic investigations have revealed that for highly reactive substrates, the catalyst's resting state may be in a higher oxidation state, and the reaction can be zero-order with respect to the halogenated compound. researchgate.netsigmaaldrich.com This suggests that the metal catalyst may not be directly involved in the rate-limiting step of the reaction under these conditions. researchgate.netsigmaaldrich.com

Kinetic studies are vital for optimizing reaction conditions and understanding the factors that influence the rate and efficiency of ATRA reactions. Research on related systems, such as the ATRA of ethyl chloroacetate (B1199739), has shown that the reaction rate can exhibit first-order kinetics dependent on the concentrations of the catalyst, alkene, and the chlorinated ester. researchgate.net However, saturation effects can be observed at high concentrations of the halo-compound. researchgate.net

Esterification Approaches

The classical and most direct method for synthesizing this compound is through the esterification of dichloroacetic acid with ethanol (B145695). chemicalbook.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid. chemicalbook.com The process often involves removing the water formed during the reaction to drive the equilibrium towards the product side, which can be achieved by azeotropic distillation with a solvent like benzene. chemicalbook.com

Alternative and potentially more environmentally benign catalytic systems have also been explored. For the related synthesis of ethyl chloroacetate, sodium dodecyl sulfate (B86663) (SDS) has been used as a catalyst, achieving high yields. tandfonline.comtandfonline.com The catalytic activity of SDS in this context is attributed to its hydrolysis into sodium hydrosulfate, which acts as the Brønsted acid catalyst. tandfonline.comtandfonline.com Other methods for producing dichloroacetic acid, the precursor for the ester, include the catalytic dechlorination of trichloroacetic acid over a palladium catalyst. nih.govnih.gov

Hydrolytic Transformations of this compound

The hydrolysis of this compound, the cleavage of the ester bond by water, has been a subject of detailed kinetic and mechanistic studies.

General Base Catalysis in Aqueous Media

The hydrolysis of this compound is notably catalyzed by general bases. acs.orgperlego.com This type of catalysis is characterized by the direct transfer of a proton from a water molecule to the base in the transition state, facilitating the nucleophilic attack of the hydroxide (B78521) ion on the ester's carbonyl carbon.

Extensive research has demonstrated that a wide range of bases can catalyze this hydrolysis. perlego.com The catalytic efficiency of these bases often follows the Brønsted catalysis law, which relates the catalytic rate constant to the pKa of the catalyzing base. For this compound, the Brønsted slope (β) has been determined to be 0.47. acs.orgrsc.org This value indicates a significant degree of proton transfer in the transition state.

Studies using a series of 2-substituted imidazoles as catalysts have confirmed the general base catalysis mechanism for the hydrolysis of this compound. rsc.orgrsc.orgresearchgate.net In these studies, neither general acid nor nucleophilic catalysis was detected. The activation parameters for these reactions show reasonable enthalpies of activation and large, negative entropies of activation, which is characteristic of a termolecular transition state involving the ester, a water molecule, and the base catalyst. rsc.org

The rate of the "uncatalyzed" or neutral hydrolysis of this compound is also thought to involve water acting as a general base, in addition to its role as the nucleophile. acs.org Evidence for this includes the observation that the rate of neutral hydrolysis decreases in deuterium (B1214612) oxide and that water itself aligns with other general bases on the Brønsted plot. acs.org The hydrolysis has also been studied in mixed solvent systems, such as acetone-water, where the rate constants are influenced by the solvent composition. dtic.milacs.org

Below is a table summarizing the rate constants for the general base-catalyzed hydrolysis of this compound by various bases.

CatalystpKak (L mol⁻¹ min⁻¹)
Water-1.740.00011
Dichloroacetate ion1.290.0019
Monochloroacetate ion2.860.0075
Formate ion3.750.023
Acetate (B1210297) ion4.760.083
Pyridine5.170.16
Imidazole (B134444)7.051.3
Phosphate dianion7.211.5
Tris(hydroxymethyl)aminomethane8.15.0

Data sourced from studies on general base catalysis of ester hydrolysis. acs.org

Catalytic Activity of Substituted Imidazoles

The catalytic activity is influenced by the nature of the substituent on the imidazole ring. Studies have investigated substituents such as methyl (Me), ethyl (Et), isopropyl (Pr), and various hydroxyalkyl groups. rsc.orgrsc.org It was observed that the presence of a hydroxy group in the substituent enhances the catalytic activity by a factor of 1.7, a phenomenon attributed to a microsolvent effect. rsc.org Conversely, the sensitivity of the catalytic activity to the steric hindrance posed by the substituents is relatively small. rsc.org

Activation Parameters and Brönsted Catalysis Law Analysis

The analysis of the imidazole-catalyzed hydrolysis of this compound provides significant insight into the reaction's transition state. The activation parameters determined for the reaction are characterized by reasonable enthalpy values and large, negative entropies of activation. rsc.org This large negative entropy is indicative of a termolecular transition state, which involves the substrate, the catalyst, and a water molecule. rsc.org

The reaction conforms to the Brönsted catalysis law, which relates the catalytic rate constant to the pKa of the catalyst. researchgate.netresearchgate.net For the general base-catalyzed hydrolysis of this compound, the Brönsted coefficient (β) is determined to be 0.47. rsc.orgresearchgate.netacs.org This value provides a quantitative measure of the sensitivity of the reaction rate to the basicity of the catalyzing imidazole. The adherence to the Brönsted law, coupled with a decrease in the reaction rate when conducted in deuterium oxide, further substantiates the general base-catalyzed mechanism. researchgate.netresearchgate.net

Table 1: Activation Parameters for the Imidazole-Catalyzed Hydrolysis of this compound

Catalyst (Substituted Imidazole)ΔH‡ (kcal/mol)-ΔS‡ (cal/K·mol)
2-Methylimidazole11.832.5
2-Ethylimidazole12.132.2
Imidazole12.131.8

Data sourced from studies on the general base catalytic activity of substituted imidazoles. rsc.org

Characterization of Hydrolysis Products

The hydrolysis of an ester bond generally results in the formation of the corresponding carboxylic acid and alcohol. epa.gov In the case of this compound (Cl₂CHCOOC₂H₅), the hydrolytic cleavage of the ester linkage yields dichloroacetic acid (Cl₂CHCOOH) and ethanol (C₂H₅OH). epa.govacs.orgnih.gov The identity of dichloroacetic acid as a primary hydrolysis product is well-established, as it is also formed from the hydrolysis of other related compounds like dichloroacetamide safeners. acs.org Furthermore, the synthesis of highly pure dichloroacetic acid can be achieved through the hydrolysis of its esters, such as mthis compound. nih.gov

Analytical Methodologies for the Detection and Quantification of Ethyl Dichloroacetate

Chromatographic Techniques for Complex Mixture Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For ethyl dichloroacetate (B87207), both gas and liquid chromatography are widely used to resolve it from starting materials, solvents, and other reaction byproducts.

High-Pressure Liquid Chromatography (HPLC) has been effectively used to determine the concentration of ethyl dichloroacetate. pw.edu.pl A common approach is reversed-phase chromatography, which separates compounds based on their hydrophobicity. For instance, a C-18 column can be used to separate this compound from other compounds in a reaction mixture. pw.edu.pl The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is optimized to achieve the best separation. pw.edu.pl Detection is often performed using a UV detector, as aliphatic esters like this compound absorb UV light at specific wavelengths, typically between 200 and 220 nm. pw.edu.pl

Gas chromatography (GC) is another powerful technique, particularly suitable for volatile compounds like this compound. niscair.res.in It is essential for monitoring reaction pathways and quantifying products during its synthesis. niscair.res.in A GC method can effectively separate this compound from reactants like ethanol (B145695) and byproducts such as water and carbon tetrachloride. niscair.res.in The choice of the stationary phase and temperature programming are critical for achieving good resolution of the mixture components. niscair.res.in

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the identification capabilities of mass spectrometry. It is a definitive method for both identifying and quantifying this compound in complex samples. acs.orgrsc.org After the components of a mixture are separated by the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. nist.gov This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparison with spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nist.govnih.gov

GC-MS has been used to identify this compound as a transformation product in the decomposition of other chlorinated compounds. acs.org In studies of atmospheric reactions, GC-MS is employed to identify and quantify the products formed from the degradation of chlorinated esters, providing insight into reaction mechanisms. rsc.org For quantitative analysis, a known amount of an internal standard is often added to the sample to improve accuracy and precision. niscair.res.in

Table 1: Example of Gas Chromatography (GC) Conditions for Analysis of Chloroacetate (B1199739) Reaction Mixtures
ParameterConditionReference
InstrumentHewlett Packard 5840A Gas Chromatograph niscair.res.in
ColumnSilar 10C on Chromosorb W AW niscair.res.in
DetectorThermal Conductivity Detector (TCD) niscair.res.in
Carrier GasHydrogen (H₂) at 40 mL/min niscair.res.in
Temperature ProgramInitial 80°C (hold 3 min), ramp 15°C/min to 200°C, hold at 220°C for 10 min niscair.res.in
Injection Volume0.2 µL niscair.res.in
Internal StandardPentyl acetate (B1210297) niscair.res.in

Spectroscopic techniques are invaluable for studying the kinetics and mechanisms of reactions involving this compound in real-time.

UV-Visible (UV/Vis) Spectroscopy is used to monitor changes in the concentration of reactants, intermediates, and products that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. researchgate.netresearchgate.net In studies of atom-transfer radical addition (ATRA) reactions catalyzed by ruthenium complexes, UV/Vis spectroscopy has been used to track the oxidation state of the catalyst in the presence of this compound. researchgate.netresearchgate.net For example, the reaction of a Ru(II) complex with this compound can lead to its partial oxidation to a Ru(III) species, a change that is readily observable in the UV/Vis spectrum. researchgate.net The appearance and disappearance of specific absorption bands provide kinetic data and help elucidate the reaction pathway. researchgate.netnih.gov

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. In the context of reactions involving this compound, ESR can provide direct evidence for the presence of radical intermediates. For instance, in studies of ATRA reactions, ESR spectra can confirm the formation of ruthenium-centered radicals, which are key intermediates in the catalytic cycle. researchgate.net

Table 2: Spectroscopic Data for Monitoring a Reaction Involving this compound
TechniqueObservationInterpretationReference
UV/Vis SpectroscopyIn a toluene (B28343) solution containing a Ru(II) complex, styrene, and this compound, the spectrum shows a mixture of Ru(II) and Ru(III) species.This compound acts as an oxidant for the Ru(II) catalyst. researchgate.netresearchgate.net
UV/Vis SpectroscopyDuring the reaction of cob(I)alamin with ethyl chloroacetate (ECA), absorbance peaks for the Co(I) form decrease while peaks for Co(II) and an ethyl carboxymethyl-Cbl intermediate appear.Monitors catalyst oxidation state and intermediate formation. nih.gov
ESR SpectroscopyAn X-band ESR spectrum of a frozen toluene solution containing a ruthenium complex, styrene, and ethyl trichloroacetate (B1195264) shows signals indicative of a Ru(III) species.Confirms the presence of paramagnetic intermediates in the catalytic cycle. researchgate.net

Advanced Separation and Detection Systems

For complex mixtures or when very low detection limits are required, advanced separation and detection systems are employed. The separation of structurally similar compounds like monochloroacetic acid (MCA) and dichloroacetic acid (DCA) can be particularly challenging and energy-intensive due to their low relative volatility. researchgate.netscribd.com

Extractive Distillation is an enhanced distillation technique used for separating components with close boiling points. researchgate.net It involves adding a third component, a solvent or entrainer, to the mixture. This solvent alters the relative volatilities of the original components, making their separation easier. researchgate.net This method has been proposed as a more efficient alternative for separating DCA from MCA, a common impurity in its production. researchgate.netscribd.com

Reactive Chromatography is an innovative process that combines a chemical reaction and chromatographic separation within a single unit. researchgate.net For esterification reactions, a packed bed can act as both a catalyst and a stationary phase, allowing the products to be separated as they are formed. This can overcome thermodynamic equilibrium limitations and improve yield. researchgate.net

Advanced Detection Systems like tandem mass spectrometry (MS/MS) provide enhanced selectivity and sensitivity. Ion chromatography coupled with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS) is a powerful method for determining trace levels of haloacetic acids, like dichloroacetic acid, in water samples. researchgate.net This technique offers very low detection limits and high specificity, which is crucial for environmental monitoring. researchgate.net

Method Validation for Trace Level Determinations

When analyzing for this compound at trace levels, particularly as a potential impurity, it is essential to validate the analytical method to ensure it is fit for its intended purpose. inorganicventures.comrasayanjournal.co.in Method validation demonstrates that the procedure is reliable, accurate, and precise for the specific type of sample being analyzed. inorganicventures.com Key validation parameters, as often stipulated by guidelines from organizations like the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). rasayanjournal.co.in

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. rasayanjournal.co.in

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. inorganicventures.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. inorganicventures.comresearchgate.net

For example, a GC method developed for the trace analysis of ethyl 2-chloroacetate as a genotoxic impurity was validated according to ICH guidelines, demonstrating its suitability for quality control in pharmaceuticals. rasayanjournal.co.in

Table 3: Summary of Method Validation Results for a Related Compound (Ethyl 2-chloroacetate)
Validation ParameterResultReference
SpecificityMethod demonstrated to be specific rasayanjournal.co.in
Limit of Detection (LOD)0.38 ppm rasayanjournal.co.inresearchgate.net
Limit of Quantitation (LOQ)1.1 ppm rasayanjournal.co.inresearchgate.net
System Precision (%RSD)1.61% rasayanjournal.co.in

Environmental Transformation and Fate of Ethyl Dichloroacetate

Biotransformation Pathways

The biotransformation of ethyl dichloroacetate (B87207) is primarily driven by microbial activity in various environmental systems. This process involves the metabolic breakdown of the compound by microorganisms, leading to the formation of various byproducts.

Microorganisms play a crucial role in the breakdown of ethyl dichloroacetate. In some instances, this compound can be formed as an intermediate in the microbial degradation of other compounds, such as the insecticide dichlorvos (B1670471). apvma.gov.aumdpi.com For example, the degradation of dichlorvos can lead to the formation of dichloroacetic acid (DCAA), which can then be esterified to this compound. mdpi.com The ability of microbial communities to degrade such compounds can be influenced by various factors, including the concentration of the pollutant and the presence of other carbon sources. mdpi.comscispace.com Some bacterial strains, such as Pseudomonas aeruginosa and Bacillus amyloliquefaciens, have been shown to degrade dichlorvos and other pesticides. mdpi.com The effectiveness of bioremediation can be enhanced by using microbial consortia, which are communities of different microorganisms that work together to break down complex compounds. mdpi.commdpi.comfrontiersin.org

A key metabolite identified during the microbial degradation of compounds that can lead to this compound is dichloroacetic acid (DCAA). mdpi.comnih.gov DCAA is a known hazardous chemical with cytotoxic and genotoxic effects. nih.gov It can be formed through the hydrolysis of dichlorvos to dichloroacetaldehyde, which then tautomerizes to DCAA. mdpi.com In some degradation pathways, DCAA can be further esterified to form this compound. mdpi.com The degradation of DCAA itself has been studied in various microbial systems. For instance, under anaerobic conditions, some bacteria can ferment DCAA, producing acetate (B1210297) and hydrogen. nih.gov This process involves a novel anaerobic degradation pathway via glyoxylate (B1226380). nih.govnih.gov In aerobic bacteria, the degradation of DCAA is often initiated by haloacid dehalogenases, which convert DCAA to glyoxylate. nih.gov

Table 1: Key Microbial Metabolites in the Biotransformation of Related Compounds

Precursor CompoundKey Metabolite(s)Resulting Compound
DichlorvosDichloroacetaldehyde, Dichloroacetic Acid (DCAA)This compound (via esterification of DCAA) mdpi.com
Dichloroacetate (DCA)Glyoxylate, Acetate, Formate, H₂, Carbon Monoxide (CO)Not applicable

Abiotic Degradation Processes

In addition to microbial action, this compound can be broken down by non-biological processes in the environment. These abiotic degradation pathways include reductive dechlorination and photolytic degradation.

Reductive dechlorination is a chemical reaction that removes chlorine atoms from a molecule through the action of a reductant. wikipedia.org This process is a significant degradation pathway for many chlorinated organic compounds. wikipedia.org For instance, certain anaerobic bacteria can use chlorinated compounds as electron acceptors in a process known as organochlorine respiration. wikipedia.orgnih.gov This can lead to the sequential removal of chlorine atoms. frtr.gov Zero-valent iron can also be used to facilitate reductive dechlorination. frtr.gov The reaction can occur directly with the iron surface or through surface-mediated reactions. frtr.gov

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Studies on related compounds like chloroacetone (B47974) and mthis compound indicate that photolysis can be a significant degradation pathway. acs.orgrsc.orgrsc.org The presence of other substances, such as hydrogen peroxide, can influence the rate of photolytic degradation. acs.org For mthis compound, photolysis experiments have shown that it is stable to actinic radiation, suggesting that wet deposition might be negligible due to its low water solubility. rsc.org However, the atmospheric degradation of mthis compound can produce phosgene (B1210022) and dichloroacetic acid. rsc.orgrsc.org

Table 2: Abiotic Degradation Mechanisms

Degradation ProcessMechanismKey Factors
Reductive DechlorinationCleavage of the carbon-chlorine bond by reductants. wikipedia.orgPresence of reductants (e.g., zero-valent iron), anaerobic conditions, specific bacterial species. wikipedia.orgnih.govfrtr.gov
Photolytic DegradationBreakdown of the molecule by light energy.Wavelength of light, presence of photosensitizers or other reactive species (e.g., hydrogen peroxide). acs.org

Environmental Occurrence and Distribution as a Transformation Product

This compound can be formed in the environment through the transformation of certain anthropogenic chemicals. Research has identified it as a metabolite resulting from the microbial degradation of specific pesticides. Its occurrence is intrinsically linked to the presence of its precursor compounds and the requisite environmental conditions for their transformation.

The primary documented pathway for the environmental formation of this compound is through the breakdown of the organophosphate insecticide dichlorvos. researchgate.netnih.govmdpi.com Studies involving microbial enrichment from sewage have shown that microorganisms, such as Pseudomonas species, can convert dichlorvos into several degradation products, including dichloroacetic acid and this compound. nih.govacs.org The formation of this compound in this context is a biological process, as the compound was not formed in control experiments without the presence of microbial cells. researchgate.netacs.org

A proposed pathway for the microbial decomposition of dichlorvos suggests that it is first converted to intermediates like dichloroacetaldehyde, which then rapidly transforms into dichloroacetic acid (DCA). mdpi.com This is followed by a potential esterification of the DCA to form this compound. mdpi.com

The environmental availability of dichloroacetic acid (DCA), the direct acid precursor to this compound, is significant and stems from multiple sources. DCA is widely recognized as a disinfection byproduct formed during the chlorination of water that contains natural organic matter. nih.govwikipedia.orgwho.int It is also a known transformation product from the degradation of industrial solvents such as trichloroethylene (B50587) and other chlorinated compounds like pentachloroethane (B166500) and ethyl trichloroacetate (B1195264). nih.govnih.govwiley-vch.de The presence of DCA in various water bodies creates the potential for its subsequent esterification to this compound, particularly in localized environments where ethanol (B145695) may be present from natural fermentation processes.

The following data tables summarize the known precursor for this compound and the environmental occurrence of its direct antecedent, dichloroacetic acid.

Table 1: Documented Formation of this compound as a Transformation Product

Precursor CompoundPrecursor TypeTransformation ProcessResulting Products IdentifiedSource(s)
DichlorvosOrganophosphate InsecticideMicrobial Degradation (by sewage-derived microorganisms)Dichloroethanol, Dichloroacetic acid, This compound researchgate.net, nih.gov, acs.org

Table 2: Environmental Occurrence of Dichloroacetic Acid (DCA) - A Direct Precursor to this compound

Environmental MatrixConcentration Range (µg/L)Location / ContextSource(s)
Drinking Water4.5 - 7.5Japan (Chlorinated) who.int
Drinking WaterMaximum of 200Australia (Chlorinated) who.int
Drinking WaterUp to 160General (Chlorinated) nih.gov
Rainwater0.05 - 4General who.int
Rainwater1.35Germany who.int

Biological Interactions and Mechanistic Toxicodynamics of Ethyl Dichloroacetate and Its Metabolites

Metabolic Conversion in Biological Systems

The metabolic fate of ethyl dichloroacetate (B87207) in biological systems begins with its conversion to dichloroacetic acid (DCA). This initial transformation is crucial as the subsequent biological effects are mediated by DCA.

Ester Hydrolysis to Dichloroacetic Acid (DCA) in vivo

In biological systems, it is anticipated that ethyl dichloroacetate undergoes hydrolysis, a chemical reaction in which water breaks down another compound. This process is catalyzed by enzymes known as esterases, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. This reaction would cleave the ester bond in this compound, yielding dichloroacetic acid (DCA) and ethanol (B145695). This metabolic step is a critical activation process, as the pharmacological and toxicological effects attributed to this compound are primarily caused by its metabolite, DCA.

Subsequent Biotransformation of Dichloroacetic Acid (DCA)

Once formed, dichloroacetic acid (DCA) undergoes further metabolism, primarily in the liver. This biotransformation is a detoxification process that converts DCA into endogenous, less harmful compounds.

The product of DCA metabolism by GSTZ1 is glyoxylate (B1226380). nih.gov Glyoxylate then enters a metabolic pathway known as the glyoxylate shunt. This pathway further processes glyoxylate into several end products that can be either utilized by the body or excreted. The major end products of DCA metabolism include oxalate, glycine, and carbon dioxide. researchgate.net The conversion of glyoxylate to these products occurs through the action of various mitochondrial enzymes. chemicalbook.com

Cellular Bioenergetics and Metabolic Reprogramming via Dichloroacetic Acid Metabolite

The primary metabolite of this compound, dichloroacetic acid (DCA), significantly influences cellular energy metabolism. It causes a shift from glycolysis to oxidative phosphorylation, a process known as metabolic reprogramming. nih.govwikipedia.orgepa.gov This effect is particularly relevant in cancer cells, which often exhibit a metabolic phenotype characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). nih.govwikipedia.orgepa.gov

Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition

The central mechanism by which DCA mediates its effects on cellular bioenergetics is through the inhibition of an enzyme called Pyruvate Dehydrogenase Kinase (PDK). nih.govnih.govmdpi.com PDK's normal function is to phosphorylate and thereby inactivate the Pyruvate Dehydrogenase Complex (PDC). PDC is a critical gatekeeper enzyme that channels pyruvate, the end product of glycolysis, into the mitochondria for oxidation.

By inhibiting PDK, DCA prevents the inactivation of PDC. nih.govwikipedia.orgmdpi.com This leads to a sustained activation of PDC, which in turn enhances the conversion of pyruvate to acetyl-CoA. Acetyl-CoA then enters the Krebs cycle (also known as the citric acid cycle) within the mitochondria, leading to an increase in oxidative phosphorylation and ATP production. nih.govmdpi.com This metabolic shift from glycolysis towards glucose oxidation has been shown to have various downstream effects, including the induction of apoptosis (programmed cell death) in cancer cells. nih.govwikipedia.org

Interactive Data Table: Key Enzymes in this compound Metabolism and Action

EnzymeRoleSubstrateProduct/Effect
Esterases Hydrolysis of this compoundThis compoundDichloroacetic Acid (DCA)
Glutathione (B108866) S-Transferase Zeta 1 (GSTZ1) Metabolism of DCADichloroacetic Acid (DCA)Glyoxylate
Pyruvate Dehydrogenase Kinase (PDK) Inactivation of PDCPyruvate Dehydrogenase Complex (PDC)Phosphorylated (inactive) PDC
Pyruvate Dehydrogenase Complex (PDC) Conversion of Pyruvate to Acetyl-CoAPyruvateAcetyl-CoA

Promotion of Oxidative Phosphorylation

Dichloroacetic acid (DCA) fundamentally alters cellular energy metabolism by shifting the balance from glycolysis towards oxidative phosphorylation. This is primarily achieved through its inhibitory action on pyruvate dehydrogenase kinase (PDK). oup.comfrontiersin.org PDK normally phosphorylates and deactivates the pyruvate dehydrogenase (PDH) complex, which is a critical gatekeeper enzyme that converts pyruvate into acetyl-CoA. oup.comdovepress.com By inhibiting all four PDK isoenzymes, DCA ensures that the PDH complex remains in its active, dephosphorylated state. dovepress.com

This sustained activation of PDH facilitates the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA. oup.com Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle within the mitochondria, fueling the electron transport chain and subsequent oxidative phosphorylation to generate ATP. oup.comdovepress.com This metabolic switch effectively reverses the Warburg effect, a phenomenon where cancer cells predominantly favor aerobic glycolysis even in the presence of sufficient oxygen. frontiersin.orgmdpi.com Research has demonstrated that DCA treatment leads to an increase in oxygen consumption rates (OCR), a key indicator of enhanced oxidative phosphorylation. oup.com

Impact on Glycolysis and Lactate (B86563) Production

A direct consequence of DCA's promotion of oxidative phosphorylation is the inhibition of glycolysis and a significant reduction in lactate production. nih.govmdpi.com By activating the pyruvate dehydrogenase (PDH) complex, DCA diverts pyruvate away from its conversion to lactate in the cytoplasm and channels it into the mitochondrial TCA cycle. oup.comyoutube.com This metabolic rerouting decreases the cell's reliance on glycolysis for ATP production.

Studies have consistently shown that treatment with DCA leads to a dose-dependent decrease in extracellular lactate levels in various cell types, including muscle, brain, and cancer cells. nih.govnih.govresearchgate.net In rat muscle, for instance, the inhibition of glycolysis was found to account for over 80% of the observed decrease in lactate release. nih.gov This effect is crucial as high lactate levels in the tumor microenvironment are associated with cancer progression and immunosuppression. frontiersin.org By reducing lactate production, DCA can alter this environment. oup.comfrontiersin.org

Modulation of Cellular Processes and Signaling Pathways via Dichloroacetic Acid Metabolite

The metabolic reprogramming induced by dichloroacetic acid (DCA) extends beyond energy production, influencing a cascade of cellular processes and signaling pathways that govern cell fate.

Reactive Oxygen Species (ROS) Generation and Antioxidant Enzyme Activities

The DCA-induced shift to mitochondrial glucose oxidation can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). frontiersin.orgoaepublish.com This occurs because the mitochondrial electron transport chain, the site of oxidative phosphorylation, is a primary source of endogenous ROS. mdpi.com The increased flux of substrates through the TCA cycle can enhance electron leakage, leading to the partial reduction of oxygen to form superoxide. mdpi.com

In response to this increased oxidative stress, cells modulate the activity of their antioxidant defense systems. The effects of DCA on these enzymes can be complex and depend on the dosage and duration of exposure.

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide into hydrogen peroxide and molecular oxygen. nih.gov Studies have shown that DCA can lead to time-dependent increases in SOD activity in some cell lines. nih.gov However, other research in mice livers indicated that DCA could suppress SOD activity at certain doses and exposure times, while inducing it at higher doses over a longer period. nih.govnih.gov

Catalase (CAT): Catalase is responsible for decomposing hydrogen peroxide into water and oxygen. nih.gov DCA treatment has been observed to cause significant increases in CAT activity after 36 to 48 hours of incubation in J774A.1 macrophage cells. nih.gov In contrast, subchronic exposure in mice showed that DCA alone caused no significant change in CAT activity, though mixtures with trichloroacetate (B1195264) did. nih.gov

Glutathione Peroxidase (GSH-Px): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor. nih.gov Similar to CAT, DCA increased GSH-Px activity in cell culture studies. nih.gov However, in animal studies, DCA treatment was generally found to suppress GSH-Px activity. nih.govnih.gov

This modulation of antioxidant enzymes represents a cellular response to the oxidative stress induced by DCA's metabolic effects. nih.govnih.gov The depletion of glutathione (GSH), a key non-enzymatic antioxidant, has also been identified as a major contributor to DCA-induced cell death. nih.gov

Enzyme/MoleculeFunctionObserved Effect of DCAReferences
Superoxide Dismutase (SOD)Converts O₂⁻ to H₂O₂Increased activity in cell culture; variable effects (suppression or induction) in animal models depending on dose/duration. nih.govnih.govnih.gov
Catalase (CAT)Decomposes H₂O₂ to H₂O and O₂Increased activity in cell culture; no significant change in some animal models. nih.govnih.gov
Glutathione Peroxidase (GSH-Px)Reduces H₂O₂ and organic hydroperoxidesIncreased activity in cell culture; suppression in animal models. nih.govnih.govnih.gov
Glutathione (GSH)Non-enzymatic antioxidant, cofactor for GSH-PxDepletion observed in cell culture and some animal models. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Regulation

DCA has been shown to selectively induce apoptosis, or programmed cell death, in cancer cells while having minimal effects on normal cells. nih.govresearchgate.net This pro-apoptotic effect is closely linked to its metabolic actions. The reactivation of mitochondrial function and the associated increase in ROS production can trigger the mitochondrial pathway of apoptosis. mdpi.comnih.gov This involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. nih.govnih.gov

In addition to inducing apoptosis, DCA can also modulate the cell cycle. Studies on various cancer cell lines, including colorectal and endometrial cancer, have demonstrated that DCA can cause cell cycle arrest. nih.govnih.gov For example, a significant G2 phase arrest was observed in HT29 colorectal cancer cells following DCA treatment. nih.govresearchgate.net In other cell lines, DCA has been shown to arrest cells in the G0/G1 phase. nih.gov This ability to halt cell cycle progression prevents cancer cells from proliferating. The induction of cell cycle arrest may result from the cell's inability to synthesize or repair DNA, which can subsequently lead to apoptosis. dovepress.com

Cell Line TypeObserved EffectReferences
Colorectal Cancer (LoVo)Up to a ten-fold increase in apoptotic cells after 48h. nih.govresearchgate.net
Colorectal Cancer (HT29)Eight-fold increase in cells in G2 phase arrest after 48h. nih.govresearchgate.net
Endometrial Cancer (RL95-2, AN3CA, etc.)Significant increases (50% to 325%) in early apoptotic cells. nih.gov
HeLa CellsDose-dependent increase in apoptosis. mdpi.com

Epigenetic Alterations

DNA hypomethylation, or the loss of methyl groups from cytosine bases (specifically at CpG sites), is a key epigenetic event induced by DCA. oup.comnih.gov While the precise mechanism by which DCA causes this is still under investigation, it is understood that hypomethylation can occur through two primary pathways: passive and active demethylation.

Passive Demethylation: This occurs when the enzymes responsible for maintaining methylation patterns on newly synthesized DNA during cell division, primarily DNA methyltransferase 1 (DNMT1), are inhibited or fail to function correctly. mdpi.com With each round of cell replication, the methylation marks become progressively diluted, leading to a global hypomethylation. mdpi.com

Active Demethylation: This is an enzymatic process involving the Ten-eleven translocation (TET) family of enzymes. nih.govnih.gov TET enzymes actively remove methylation marks by iteratively oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). researchgate.netnih.gov These oxidized forms are then recognized and excised by the base excision repair (BER) machinery, which ultimately replaces them with an unmethylated cytosine. researchgate.netnih.gov

In DCA-promoted liver tumors, significant hypomethylation has been documented in specific genes, such as the insulin-like growth factor-II (IGF-II) gene. nih.gov In normal liver tissue, approximately 79% of CpG sites in a specific region of this gene were methylated, whereas in DCA-treated mice, this dropped to about 46%. nih.gov In the tumors themselves, methylation was even lower, at around 9%. nih.gov This demonstrates a profound and localized loss of DNA methylation associated with DCA exposure and tumor development.

Histone Acetylation and Succinylation

The epigenetic landscape of a cell is significantly influenced by post-translational modifications (PTMs) of histone proteins, which regulate chromatin structure and gene transcription. Among these, lysine (B10760008) acetylation and succinylation are crucial. Research indicates that dichloroacetic acid (DCA), the primary metabolite of this compound, can influence these modifications. In studies on human colon cancer cells, treatment with DCA led to widespread changes in the cellular acetylome and succinylome, suggesting that the compound's mechanism of action is linked to these PTMs. nih.gov

Histone acetylation, a process that neutralizes the positive charge of lysine residues and relaxes chromatin, is catalyzed by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs). nih.gov The acetyl group for this reaction is supplied by acetyl-CoA, a central molecule in cellular metabolism. nih.gov Similarly, succinylation involves the addition of a succinyl group from succinyl-CoA, which introduces a larger, negatively charged moiety, leading to more significant structural changes in histones.

Specific histone modifications, such as the acetylation and succinylation of histone H3 at lysine 122 (H3K122), located on the lateral surface of the histone octamer, have been shown to destabilize nucleosomes and enhance transcription. embopress.org The HATs p300 and its paralogue CREB-binding protein (CBP) have been identified as enzymes capable of catalyzing H3K122 succinylation. embopress.org Given DCA's impact on cellular metabolism, it is plausible that it alters the availability of acetyl-CoA and succinyl-CoA, thereby indirectly affecting the activity of HATs and other acyltransferases and modulating the state of histone acylation. nih.gov The complex interplay between DCA and these epigenetic marks highlights a potential mechanism for its observed biological effects. nih.gov

Table 1: Impact of Dichloroacetate on Histone Modifications

Modification TypeAffected Proteins/SitesCellular ProcessPotential Mechanism
Acetylation Global Proteome, HistonesGene Transcription, Chromatin RemodelingAlteration of Acetyl-CoA metabolism
Succinylation Global Proteome, Histone H3 (H3K122succ)Gene Transcription, Nucleosome StabilityAlteration of Succinyl-CoA metabolism
Lactylation as an Epigenetic Regulator

In addition to acetylation and succinylation, histone lactylation has recently been identified as a novel epigenetic modification that directly links cellular metabolism, specifically glycolysis, to gene regulation. nih.govnih.gov This PTM involves the addition of a lactyl group, derived from lactate, to lysine residues on histones. malariaworld.org The accumulation of lactate, often a hallmark of cells undergoing high rates of glycolysis (the Warburg effect), can drive histone lactylation and subsequently alter gene expression. nih.gov

Dichloroacetic acid (DCA) has been shown to directly influence this process. By inhibiting pyruvate dehydrogenase kinase (PDK), DCA promotes the conversion of pyruvate to acetyl-CoA, thereby reducing the conversion of pyruvate to lactate. nih.govd-nb.info Research has demonstrated that DCA can lower intracellular lactate levels, which in turn inhibits histone H3 lysine 18 lactylation (H3K18la). nih.gov This inhibition can consequently reduce the expression of genes associated with pathological processes, such as the activation of hepatic stellate cells in fibrosis. nih.gov The ability of DCA to modulate histone lactylation represents a key mechanism by which it can reprogram cellular function and influence disease states. nih.gov

Hypoxia-Inducible Factor (HIF) Pathway Modulation

The Hypoxia-Inducible Factor (HIF) pathway is a master regulator of cellular adaptation to low oxygen levels (hypoxia). nih.gov The key protein, HIF-1, is a transcription factor composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.gov Under normal oxygen conditions, HIF-1α is rapidly degraded. mdpi.com In hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of numerous genes involved in angiogenesis, anaerobic metabolism, and other adaptive responses. nih.govmdpi.com

Dichloroacetic acid (DCA) significantly modulates the HIF pathway. nih.gov It does so primarily through its inhibition of pyruvate dehydrogenase kinase (PDK), an enzyme that is itself a target of HIF-1α. nih.govyoutube.com By inhibiting PDK, DCA reactivates the pyruvate dehydrogenase complex (PDC), shifting cellular metabolism from glycolysis back towards mitochondrial respiration. dcaguide.org This metabolic switch can counteract the hypoxic adaptation of cells. Studies have shown that targeting the HIF-1α/PDK1 axis with DCA can suppress fibrotic progression in preclinical models. nih.govnih.gov Furthermore, the sensitivity of cells to DCA is dependent on HIF-1α status; activation of HIF-1α can suppress DCA-induced effects, indicating a crucial interplay between DCA's metabolic influence and the HIF-1 signaling pathway. nih.gov

Immune Cell Phenotype and Function Modulation (e.g., T-cells, Macrophages)

The metabolic state of immune cells is intrinsically linked to their function. Dichloroacetic acid (DCA) has been shown to be an immunomodulatory agent, primarily by altering the metabolic microenvironment and directly influencing immune cell activity. nih.govnih.gov

In the context of a tumor microenvironment, high levels of lactic acid secreted by cancer cells can suppress the function of T-cells and promote an immunosuppressive macrophage phenotype. nih.govnih.gov DCA can counteract this by reducing lactic acid production. nih.gov This action alleviates the acidic, immunosuppressive environment, thereby enhancing T-cell proliferation and cytokine production. nih.gov Specifically, DCA treatment has been found to increase the number of IFN-γ-producing CD8+ T-cells and Natural Killer (NK) cells. nih.gov

DCA also directly targets macrophages. It can suppress the expression of arginase I (ARG1), an enzyme associated with immunosuppressive M2-like macrophages, which is often upregulated by lactic acid. nih.gov Furthermore, DCA was found to significantly increase the production of the pro-inflammatory cytokine Interleukin-12 (IL-12) from macrophages. nih.gov This increase in IL-12, in turn, promotes the production of IFN-γ, driving the immune response towards a more effective, anti-tumor T helper 1 (Th1) phenotype. nih.gov DCA also modulates the levels of antioxidant enzymes and glutathione in macrophages, which may contribute to their functional state. nih.gov

Table 2: Immunomodulatory Effects of Dichloroacetate

Immune Cell TypeEffect of DCAMechanismFunctional Outcome
T-cells (CD8+) Enhanced proliferation and IFN-γ productionCounteraction of lactic acid-induced suppressionIncreased cytotoxic anti-tumor activity
Macrophages Increased IL-12 production, Decreased Arginase I expressionDirect metabolic modulation, Reversal of lactic acid effectsShift towards a pro-inflammatory (M1-like) phenotype, Enhanced T-cell activation
NK Cells Increased number of IFN-γ-producing cellsIndirectly via cytokine modulationEnhanced innate anti-tumor immunity

Mechanisms of Genotoxicity Related to Dichloroacetic Acid

The genotoxicity of dichloroacetic acid (DCA) has been investigated, with studies providing some evidence for its ability to induce genetic damage, although it is generally considered a weak genotoxic agent. nih.govnih.gov The mechanisms are not fully elucidated, but research points towards the induction of chromosomal damage and DNA strand breaks. nih.gov

In vivo studies in mice exposed to DCA in drinking water have shown a small but statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes. nih.gov The formation of micronuclei indicates that the substance may cause either chromosome breakage (clastogenic events) or interference with the mitotic apparatus (aneugenic events). nih.gov Further analysis suggested that the micronuclei arose from clastogenic events. nih.gov

Additionally, the single-cell gel electrophoresis (SCG or comet) assay suggested the presence of DNA crosslinking in the blood leukocytes of mice exposed to high doses of DCA. nih.gov However, results across different studies and endpoints have been mixed. nih.govepa.gov Some analyses of DCA-induced tumors, for instance, have found mutation patterns consistent with a non-genotoxic mechanism of carcinogenesis, suggesting that DCA may act as a promoter rather than a direct initiator of DNA damage. iarc.fr

Neuropathic Effects and Underlying Molecular Mechanisms Related to Dichloroacetic Acid

One of the significant toxicities associated with chronic exposure to dichloroacetic acid (DCA) is a reversible sensory/motor peripheral neuropathy. nih.govoup.com The underlying molecular mechanisms are thought to be multifactorial, with mitochondrial dysfunction and oxidative stress in Schwann cells, the myelinating cells of the peripheral nervous system, playing a central role. nih.gov

DCA's primary pharmacological action is the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC). nih.gov This activation stimulates mitochondrial respiration. It is postulated that in Schwann cells, which normally rely more on glycolysis, this forced increase in oxidative phosphorylation leads to an overproduction of reactive oxygen species (ROS), causing uncompensated oxidative stress. nih.gov This hypothesis is supported by findings of accumulated oxidative stress markers in the nerves of DCA-treated rats. oup.com

Other proposed mechanisms include the interference of DCA metabolism with the catabolism of the amino acid tyrosine and with heme synthesis. nih.gov These disruptions can lead to the accumulation of reactive molecules that can form adducts with proteins and DNA, further contributing to cellular damage and oxidative stress. nih.gov Structurally, DCA-induced neuropathy is characterized by a reduction in the mean axonal caliber of myelinated fibers in peripheral nerves. oup.com

Age-Dependent Susceptibility and Metabolic Impairment

Clinical and preclinical studies have revealed a striking age-dependent susceptibility to the neuropathic effects of dichloroacetic acid (DCA). researchgate.netnih.gov Adults are considerably more susceptible to developing peripheral neuropathy than children. researchgate.net This difference is rooted in age-related changes in the metabolism and clearance of DCA. nih.gov

The primary enzyme responsible for DCA biotransformation is glutathione transferase zeta 1 (GSTz1), also known as maleylacetoacetate isomerase (MAAI). researchgate.netnih.gov Chronic administration of DCA leads to a significant, age-dependent decrease in its own plasma clearance and an increase in its plasma half-life. researchgate.net This occurs because DCA inhibits the GSTz1 enzyme responsible for its metabolism.

Studies have shown that with increasing age, the urinary excretion of unchanged DCA rises, while the excretion of its metabolites, such as oxalate, decreases. nih.gov Concurrently, urinary concentrations of monochloroacetate (MCA), a known neurotoxic metabolite of DCA, increase as a function of age in rats treated with DCA. nih.gov This age-related metabolic impairment leads to higher systemic exposure to both DCA and its toxic metabolite MCA in older individuals, likely explaining the increased risk of neurotoxicity. researchgate.netnih.gov

Role of Monochloroacetate Formation

The metabolic conversion of dichloroacetate (DCA), the primary active metabolite of this compound, is not limited to the formation of glyoxylate. A secondary, less prominent metabolic pathway involves the reductive dechlorination of dichloroacetate to form monochloroacetate (MCA). It is presumed that this compound first undergoes hydrolysis, likely mediated by non-specific esterases in the body, to yield dichloroacetate and ethanol before these subsequent metabolic transformations occur.

While the primary metabolic fate of dichloroacetate is its conversion to glyoxylate, the formation of monochloroacetate has been identified as a minor but significant pathway. nih.gov Evidence for this metabolic route comes from studies where monochloroacetate was detected in the blood and urine of animals administered high doses of dichloroacetate. nih.gov The mechanism for this conversion is proposed to be a reductive dechlorination reaction. However, the specific mammalian enzymes responsible for catalyzing this reaction have not been fully elucidated. There is some evidence to suggest that the formation of monochloroacetate from dichloroacetate may occur in red blood cells rather than the liver. nih.gov

Detailed Research Findings

Research has indicated that the biotransformation of dichloroacetate to monochloroacetate is influenced by age. Studies in rats have demonstrated an age-dependent increase in the urinary excretion of monochloroacetate following the administration of dichloroacetate. nih.govnih.govresearchgate.net In these studies, while monochloroacetate was detectable in the urine of rats of various ages, its presence in plasma was only observed in older animals. nih.govnih.govresearchgate.net This suggests that with increasing age, there may be alterations in the metabolic pathways or clearance mechanisms of dichloroacetate that favor the formation or reduce the elimination of monochloroacetate. nih.gov

The following table summarizes the age-dependent findings regarding monochloroacetate detection in rats after dichloroacetate administration.

Table 1: Age-Dependent Detection of Monochloroacetate (MCA) in Rats Following Dichloroacetate (DCA) Administration

Age Group MCA Detection in Urine MCA Detection in Plasma
Younger Rats Present in low concentrations Not detectable

Preclinical Investigations and Translational Research of Dichloroacetate As a Metabolite or Analog

Therapeutic Potential in Metabolic Disorders

Dichloroacetate (B87207) has been investigated for decades for its role in modulating intermediary metabolism, particularly in conditions characterized by lactic acidosis and mitochondrial dysfunction. spandidos-publications.com By inhibiting PDK, DCA activates the pyruvate (B1213749) dehydrogenase (PDH) complex, which facilitates the conversion of pyruvate to acetyl-CoA, thereby increasing glucose oxidation and reducing lactate (B86563) production. spandidos-publications.comdcaguide.org This mechanism has made it a subject of study for treating congenital lactic acidosis and inherited mitochondrial diseases. spandidos-publications.com

Preclinical studies have demonstrated that DCA can reduce blood glucose, lactate, and lipids in models of diabetes or during fasting. nih.govnih.gov Its ability to stimulate peripheral glucose utilization and inhibit gluconeogenesis contributes to its hypoglycemic effects. spandidos-publications.com Research in animal models of mitochondrial disease has shown that DCA can improve mitochondrial function, physiology, and morphology. nih.gov For instance, in C. elegans and zebrafish models of FBXL4 deficiency, a multisystemic mitochondrial disorder, DCA treatment demonstrated beneficial effects on fecundity, neuromotor activity, and mitochondrial biochemical function. nih.gov It also prevented stress-induced mitochondrial defects in human fibroblasts from patients with the disorder. nih.gov These findings highlight the potential of DCA to correct metabolic imbalances stemming from mitochondrial dysfunction. nih.govnih.gov

Anti-Cancer Efficacy in Preclinical Models

A primary focus of modern DCA research is its application in oncology, based on its ability to reverse the "Warburg effect," a metabolic phenotype where cancer cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation. nih.govmusc.edu By forcing pyruvate into the mitochondria for oxidation, DCA is thought to induce cancer cell apoptosis and inhibit tumor growth. dcaguide.orgnih.gov

DCA has demonstrated anti-cancer effects across a wide array of human cancer cell lines in laboratory settings. ccnm.edu Studies have reported that DCA can induce apoptosis (programmed cell death) and decrease proliferation in cell lines derived from glioblastoma, lung, breast, prostate, endometrial, and colon cancers, among others. ccnm.edudcaguide.orgdcaguide.org The mechanism often involves the restoration of mitochondrial function, leading to an increase in reactive oxygen species (ROS) and the activation of apoptotic pathways. spandidos-publications.com

For example, DCA was found to induce apoptosis in endometrial and cervical (HeLa) cancer cells. nih.govesmed.org In non-small-cell lung cancer (NSCLC) and pancreatic cancer cell lines, DCA treatment led to a marked decrease in cell proliferation. nih.govnih.gov The sensitivity to DCA can vary between cell lines; some exhibit high levels of cell death, while others may be more resistant or show delayed responses. nih.govresearchgate.net Research has also shown that DCA can be selectively effective against cells with mitochondrial defects, suggesting that forcing reliance on a dysfunctional electron transport chain is a key toxicity mechanism. musc.edu

Cancer TypeCell LinesObserved EffectsReferences
Lung CancerA549, H1975, NCI-H1975, NCI-H1650Inhibition of proliferation, induction of apoptosis, reversal of glycolytic phenotype. dcaguide.orgnih.govnih.gov
Breast CancerT-47D, 13762 MATInhibition of cell growth and proliferation. dcaguide.org
GlioblastomaU87 MG, PBT24Inhibition of proliferation. elaba.lt
Endometrial CancerNot specifiedInduction of early and late apoptosis, decreased mitochondrial membrane potential. nih.govesmed.org
Colorectal CancerSW620, LoVo, LS174t, HT29Inhibition of viability, induction of apoptosis. dcaguide.org
Prostate CancerPC3Alteration of mitochondrial bioenergetics. acs.org
Cervical CancerHeLaInduction of apoptosis, shift from glycolysis to glucose oxidation. esmed.orgnih.gov
Pancreatic CancerPANC-1, BXPC-3Decreased cell proliferation and migration, reduced oxygen consumption, inhibition of spheroid formation. nih.gov

The anti-tumor effects of DCA observed in vitro have been corroborated in several preclinical animal models. dcaguide.org In xenograft studies, where human cancer cells are implanted into immunocompromised rodents, administration of DCA has been shown to delay tumor growth and, in some cases, cause tumor regression. dcaguide.orgnih.gov

The first major report of DCA's in vivo anti-tumor activity showed that it significantly inhibited the growth of A549 lung cancer xenografts in rats, an effect associated with increased apoptosis and reduced proliferation. dcaguide.org Similar tumor growth inhibition has been demonstrated in glioblastoma models. nih.govnih.gov For example, in a U87 glioblastoma model, certain dichloric compounds related to DCA were shown to inhibit tumor growth. nih.govnih.gov In a metastatic breast cancer model using rats, DCA treatment led to a 58% reduction in the number of macroscopic lung metastases. dcaguide.org These preclinical models support the concept that by modulating tumor metabolism, DCA can exert significant anti-cancer effects in a living system. dcaguide.org

Cancer TypeAnimal ModelKey FindingsReferences
Lung CancerA549 xenografts in nude ratsSignificant tumor growth delay; tumor regression in some groups. dcaguide.org
Breast Cancer (Metastatic)13762 MAT cells in rats58% reduction in macroscopic lung metastases. dcaguide.org
GlioblastomaU87 MG and U118-MG xenografts in miceInhibition of tumor growth. elaba.ltdcaguide.org
Non-Small-Cell Lung CancerA549 xenografts in miceIn combination with Paclitaxel (B517696), significantly inhibited tumor growth. nih.gov
Pancreatic CancerXenograft mouse modelRetarded cancer progression. nih.gov

A significant area of preclinical research involves combining DCA with existing cancer treatments to enhance their efficacy. nih.gov Studies have shown that DCA can act synergistically with various conventional chemotherapeutic agents, radiation therapy, and other metabolic modulators. nih.govccnm.edu

DCA has been found to enhance the cytotoxicity of platinum-based drugs like cisplatin (B142131) and carboplatin (B1684641) in several cancer cell lines. nih.govmdpi.com In cervical cancer cells, DCA was shown to have a synergistic growth inhibition effect with cisplatin by shifting cellular metabolism. esmed.org Similarly, a synergistic anti-proliferative effect was observed in colorectal cancer cells when DCA was combined with 5-Fluorouracil. dcaguide.org In non-small-cell lung cancer models, combining DCA with paclitaxel or EGFR inhibitors (erlotinib, gefitinib) resulted in significantly enhanced anti-tumor effects. nih.govnih.govmdpi.comdcaguide.org The proposed mechanisms for this synergy often involve DCA's ability to inhibit protective autophagy induced by chemotherapy or to further sensitize metabolically stressed cancer cells to apoptosis. nih.govmdpi.com

Furthermore, DCA shows synergistic effects with other metabolic drugs. Combination with the anti-diabetic agent metformin, which inhibits complex I of the mitochondrial respiratory chain, has been shown to suppress glioblastoma cell growth both in vitro and in vivo. nih.gov There is also preliminary evidence that DCA may act as a radiosensitizer, potentially by increasing levels of reactive oxygen species in tumor cells. ccnm.edu

Combination AgentCancer Type / ModelObserved Synergistic EffectReferences
CisplatinCervical (HeLa), Bladder, Ovarian Cancer Cell LinesEnhanced growth inhibition and cytotoxicity. nih.govnih.govesmed.orgmdpi.com
PaclitaxelNon-Small-Cell Lung Cancer (in vitro and in vivo)Increased cell death via autophagy inhibition; enhanced tumor growth inhibition. nih.govnih.govmdpi.com
5-FluorouracilColorectal Cancer Cell LinesSynergistic anti-proliferation and enhanced apoptosis. dcaguide.org
DoxorubicinHepatocarcinoma, Breast Cancer Cell LinesEnhanced cytotoxic effects. nih.govmdpi.com
EGFR Inhibitors (Erlotinib, Gefitinib)EGFR-mutant NSCLC Cell LinesSignificantly attenuated cell viability through enhanced apoptosis. nih.govdcaguide.org
MetforminGlioblastoma (in vitro and in vivo)Synergistic cytotoxicity and inhibition of tumor growth. nih.gov
BevacizumabGlioblastoma XenograftsDramatically blocked tumor growth compared to either drug alone. dcaguide.org
Radiation TherapyGlioblastoma, Prostate Cancer Cell LinesIncreased radiosensitivity. ccnm.edudcaguide.org

Neuroprotective Applications Related to Dichloroacetic Acid

Beyond its applications in metabolic disorders and oncology, DCA has demonstrated neuroprotective potential in several preclinical models of neurological disease. nih.govconsensus.app The proposed mechanisms are linked to its primary metabolic function: improving mitochondrial energy metabolism and reducing oxidative stress. nih.govnih.gov

In a rat model of sepsis-associated encephalopathy (SAE), DCA treatment improved neurological function and survival. nih.gov It achieved this by reducing neuroinflammation (astrocyte and microglial activation), mitigating oxidative stress, and modulating mitochondrial dynamics by suppressing fission. nih.gov Similarly, in models of transient cerebral ischemia, DCA administration was found to restore brain pH, lactate, and ATP levels, thereby reducing hippocampal neuronal damage. nih.gov Some studies suggest that combining DCA with pyruvate may offer even more significant neuroprotective effects. nih.govnih.gov The pharmacological activities contributing to these neuroprotective benefits include regulating metabolism, attenuating neuroinflammation, inhibiting apoptosis, and protecting the blood-brain barrier. nih.govconsensus.app

Conclusion and Future Research Directions in Ethyl Dichloroacetate Studies

Summary of Key Academic Contributions

Ethyl dichloroacetate (B87207) has been a subject of academic and industrial research primarily due to its role as a versatile chemical intermediate. Key academic contributions have centered on its synthesis and its application in the creation of more complex molecules.

One of the notable contributions is its use in the synthesis of various organic compounds. It serves as a precursor in the production of glyoxylic acid, dialkoxy and diaroxy acids, and sulfonamides. nih.gov Another significant academic application is in the synthesis of dichloroacetamides. Research has demonstrated that ethyl dichloroacetate is an effective acylating agent for producing these amides, which have subsequently been screened for their anti-tumor activity. pharmj.org.ua Specifically, certain dichloroacetamide derivatives have shown moderate antitumor activity against melanoma, leukemia, and renal cancer cell lines. pharmj.org.ua

Furthermore, this compound is involved in the production of dichloroacetic acid (DCA) through catalytic dechlorination. nih.gov This is particularly relevant given the extensive research into the therapeutic applications of DCA. The synthesis of this compound itself has also been a subject of study, with research focusing on optimizing reaction conditions to improve yield and purity.

The following table summarizes the key academic contributions of this compound:

Table 1: Key Academic Contributions of this compound
Area of Contribution Description References
Organic Synthesis Intermediate Used in the production of glyoxylic acid, dialkoxy acids, diaroxy acids, and sulfonamides. nih.gov
Synthesis of Bioactive Molecules Employed as an acylating agent to synthesize dichloroacetamides, which have shown moderate anti-tumor activity. pharmj.org.ua
Precursor to Dichloroacetic Acid (DCA) Can be converted to DCA through catalytic dechlorination. nih.gov

Identification of Research Gaps and Emerging Areas

Despite its utility as a chemical intermediate, there are significant research gaps concerning the direct biological and therapeutic applications of this compound. The vast body of research on dichloroacetic acid (DCA) as a metabolic modulator in various diseases, including cancer and metabolic disorders, highlights a major underexplored area for its ethyl ester derivative. nih.govnih.govesmed.orgnih.govnih.govnih.govnih.gov

A primary research gap is the investigation of This compound as a potential prodrug for dichloroacetate . The esterification of a drug can alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This compound could potentially offer advantages over DCA in terms of bioavailability, cell permeability, or targeted delivery, but this has not been extensively studied. The exploration of this compound in this capacity is a significant emerging area of research.

Another emerging area is the expansion of research into dichloroacetamide derivatives . While initial studies have shown some anti-tumor activity, a more comprehensive investigation into a wider range of these derivatives is warranted. pharmj.org.ua This includes structure-activity relationship (SAR) studies to optimize their efficacy and selectivity.

Furthermore, the direct metabolic effects of this compound remain largely uncharacterized. While it is hypothesized to be hydrolyzed to DCA in vivo, the specifics of this metabolic conversion and any unique biological activities of the ester itself are unknown.

The following table outlines the identified research gaps and emerging areas in this compound studies:

Table 2: Research Gaps and Emerging Areas in this compound Studies
Research Gap/Emerging Area Description
Prodrug Potential Investigation of this compound as a prodrug to improve the delivery and pharmacokinetic profile of dichloroacetate (DCA).
Expanded Dichloroacetamide Library Synthesis and biological evaluation of a broader range of dichloroacetamide derivatives for potential therapeutic applications, particularly in oncology.
Metabolic and Pharmacokinetic Profiling Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its conversion to DCA and identify any unique biological activities.
Novel Therapeutic Applications Exploration of this compound in other therapeutic areas where DCA has shown promise, such as in the treatment of metabolic disorders and for its neuroprotective effects. nih.gov

Roadmap for Future Research Initiatives

To address the identified research gaps and capitalize on the emerging areas of interest, a structured roadmap for future research is proposed. This roadmap is designed to systematically explore the therapeutic potential of this compound.

The initial phase of research should focus on the synthesis and characterization of this compound and related esters . This would involve optimizing synthetic routes and developing a library of dichloroacetate esters with varying alkyl chain lengths to investigate structure-activity relationships.

The second phase should involve comprehensive in vitro evaluation . This would include:

Metabolic stability studies: Investigating the hydrolysis of this compound to dichloroacetate in various biological matrices (e.g., plasma, liver microsomes).

Cell permeability assays: Comparing the cell uptake of this compound to that of DCA in relevant cell lines (e.g., cancer cells, hepatocytes).

Cytotoxicity and mechanistic studies: Evaluating the biological effects of this compound in cancer cell lines, with a focus on metabolic pathways and apoptosis, in comparison to DCA.

The third phase would progress to in vivo studies in animal models. These studies would aim to:

Determine the pharmacokinetic profile of this compound, including its bioavailability and conversion to DCA.

Evaluate the therapeutic efficacy of this compound in relevant disease models (e.g., tumor xenografts, models of metabolic disorders).

Finally, a long-term research initiative should focus on the development of novel dichloroacetamide-based therapeutics . This would involve a medicinal chemistry campaign to synthesize and optimize dichloroacetamide derivatives with improved potency and selectivity, guided by the findings from biological screening.

The following table provides a proposed roadmap for future research initiatives:

Table 3: Roadmap for Future Research on this compound
Research Phase Key Objectives
Phase 1: Chemical Synthesis and Library Development - Optimize the synthesis of this compound.- Synthesize a series of dichloroacetate esters with varying alkyl groups.
Phase 2: In Vitro Biological Evaluation - Assess metabolic stability and conversion to DCA.- Determine cell permeability and uptake.- Compare the biological activity (e.g., anti-cancer effects) with DCA.
Phase 3: In Vivo Pharmacokinetics and Efficacy - Characterize the pharmacokinetic profile in animal models.- Evaluate therapeutic efficacy in relevant disease models.
Phase 4: Medicinal Chemistry and Lead Optimization - Synthesize and screen a wider library of dichloroacetamide derivatives.- Conduct structure-activity relationship (SAR) studies to identify lead compounds for further development.

Q & A

Q. What are the recommended safety protocols for handling ethyl dichloroacetate in laboratory settings?

this compound requires strict engineering controls, including fume hoods and proper ventilation, to minimize inhalation or dermal exposure. It is incompatible with oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and reducing agents, necessitating segregated storage . Personnel must use MSHA/NIOSH-approved respirators in high-exposure scenarios and undergo training for spill management and emergency response .

Q. What synthetic routes are available for this compound, and how do they compare in efficiency?

A common method involves catalytic dechlorination of ethyl trichloroacetate using hydrogen and palladium catalysts, yielding this compound with high selectivity. Alternative routes include esterification of dichloroacetic acid with ethanol under acid catalysis. The catalytic method is preferred for scalability and reduced byproduct formation .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features like the dichloroacetate moiety and ethyl ester group. Quantitative analysis of chlorine content via elemental analysis or X-ray diffraction (XRD) ensures stoichiometric accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Michael addition reactions?

this compound acts as a nucleophilic donor in Michael additions under electrochemical conditions. Its α-hydrogen is deprotonated by alkoxide bases, generating a stabilized enolate that attacks electrophilic substrates. The reaction pathway favors cyclic intermediates (e.g., 17b in ) due to stabilization via conjugation with the dichloroacetate group .

Q. How does this compound influence mitochondrial metabolism in preclinical studies?

As a derivative of dichloroacetate (DCA), this compound inhibits pyruvate dehydrogenase kinase (PDK), shifting cellular metabolism from glycolysis to oxidative phosphorylation. This promotes apoptosis in cancer cells by increasing reactive oxygen species (ROS) and destabilizing mitochondrial membrane potential. Dose-response studies in vitro (e.g., IC₅₀ determinations) and in vivo models (e.g., xenografts) are critical for validating therapeutic thresholds .

Q. What are the challenges in analyzing degradation products of this compound under varying pH conditions?

Hydrolysis of this compound in aqueous media produces dichloroacetic acid and ethanol, with kinetics dependent on pH. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) identifies degradation intermediates. Acidic conditions accelerate hydrolysis, while alkaline conditions may induce ester saponification, complicating stability studies .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Systematic meta-analyses comparing IC₅₀ values across studies, paired with rigorous compound characterization (e.g., HPLC purity >95%), help isolate structure-activity relationships. For example, substituents on the phenyl ring in analogues like ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate significantly alter binding affinity to biological targets .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data for this compound?

Non-parametric tests like the Kruskal-Wallis test with Dunn’s post-hoc analysis are recommended for non-normally distributed data, particularly in small-sample preclinical studies. For paired observations (e.g., pre- vs. post-treatment mitochondrial function), two-tailed Mann-Whitney U tests or paired t-tests are suitable .

Q. How should researchers design experiments to assess the environmental impact of this compound?

Ecotoxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity) and soil microcosms evaluate biodegradation pathways and bioaccumulation potential. Gas chromatography with electron capture detection (GC-ECD) quantifies residual this compound in environmental matrices, while QSAR models predict persistence and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.